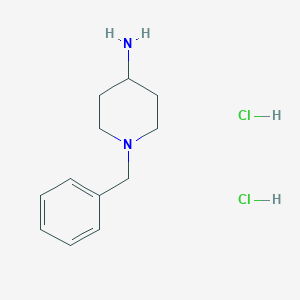

1-Benzylpiperidin-4-amine dihydrochloride

Structure

2D Structure

属性

CAS 编号 |

1205-72-7 |

|---|---|

分子式 |

C12H19ClN2 |

分子量 |

226.74 g/mol |

IUPAC 名称 |

1-benzylpiperidin-4-amine;hydrochloride |

InChI |

InChI=1S/C12H18N2.ClH/c13-12-6-8-14(9-7-12)10-11-4-2-1-3-5-11;/h1-5,12H,6-10,13H2;1H |

InChI 键 |

JOIJPKUXOCCGSN-UHFFFAOYSA-N |

SMILES |

C1CN(CCC1N)CC2=CC=CC=C2.Cl.Cl |

规范 SMILES |

C1CN(CCC1N)CC2=CC=CC=C2.Cl |

其他CAS编号 |

1205-72-7 |

Pictograms |

Acute Toxic |

产品来源 |

United States |

描述

1-Benzylpiperidin-4-amine dihydrochloride (CAS 1205-72-7) is a piperidine derivative featuring a benzyl group attached to the nitrogen atom of the piperidine ring and an amine group at the 4-position. Its molecular formula is C₁₂H₁₇N₃·2HCl, with a molecular weight of 308.20 g/mol (approximated based on structurally similar compounds in ). The dihydrochloride salt form enhances solubility in polar solvents, making it suitable for pharmaceutical and chemical research applications. This compound is frequently utilized as a synthetic intermediate in the development of receptor-targeted drugs, particularly in neurological and antimicrobial studies .

准备方法

1,4-Addition of Benzylamine and Methyl Acrylate

Benzylamine reacts with methyl acrylate in a Michael addition to form N,N-bis(β-propionate methyl ester) benzylamine. This step is conducted under anhydrous conditions in toluene with metallic sodium as a base. The reaction mixture is refluxed at 110–120°C for 6 hours, yielding a intermediate ester.

Dieckmann Condensation and Hydrolysis

The ester undergoes intramolecular cyclization via Dieckmann condensation under basic conditions, forming a β-keto ester. Subsequent hydrolysis with 25% hydrochloric acid removes the ester groups, yielding 1-benzyl-4-piperidone. This step achieves a 78.4% yield after purification by distillation.

Table 1: Reaction Conditions for 1-Benzyl-4-piperidone Synthesis

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1,4-Addition | Benzylamine, methyl acrylate, Na, toluene | N/A |

| Dieckmann Condensation | Reflux, HCl hydrolysis | 78.4% |

Reductive Amination of 1-Benzyl-4-piperidone

Formation of the Amine via Ammonium Acetate and Sodium Cyanoborohydride

1-Benzyl-4-piperidone is converted to the primary amine through reductive amination. Ammonium acetate serves as the nitrogen source, while sodium cyanoborohydride (NaBH3CN) acts as a selective reducing agent in methanol or ethanol at room temperature. The reaction typically proceeds for 12–24 hours, with yields ranging from 65% to 80%.

Alternative Reduction Using LiAlH4

In anhydrous tetrahydrofuran (THF), lithium aluminum hydride (LiAlH4) reduces the ketone to the amine at 0–5°C. This method offers higher yields (85–90%) but requires strict moisture control due to LiAlH4’s reactivity.

Table 2: Comparison of Reductive Amination Methods

| Method | Reagents | Conditions | Yield |

|---|---|---|---|

| NaBH3CN Reduction | NH4OAc, NaBH3CN | RT, 24 h | 65–80% |

| LiAlH4 Reduction | LiAlH4, THF | 0–5°C, 4 h | 85–90% |

Salt Formation: Conversion to Dihydrochloride

The free base 1-benzylpiperidin-4-amine is treated with hydrochloric acid to form the dihydrochloride salt. Two approaches are commonly employed:

Aqueous HCl Method

The amine is dissolved in anhydrous ethanol, and concentrated HCl (37%) is added dropwise at 0°C. The mixture is stirred for 1 hour, followed by solvent evaporation under reduced pressure. The resulting solid is recrystallized from ethanol/ether to yield white crystals (purity >98%).

Gas-phase HCl Treatment

Dry HCl gas is bubbled through a solution of the amine in diethyl ether. The precipitated salt is filtered and dried under vacuum, achieving near-quantitative yields.

Optimization and Challenges

Purity Control

Impurities such as unreacted ketone or over-reduced byproducts (e.g., N-benzylpiperidine) are mitigated via column chromatography (silica gel, eluent: CH2Cl2/MeOH 9:1) or recrystallization.

Scalability Considerations

The NaBH3CN method is preferred for large-scale synthesis due to milder conditions, whereas LiAlH4 is limited to small batches owing to safety concerns.

Analytical Characterization

Spectroscopic Data

化学反应分析

Types of Reactions: 1-Benzylpiperidin-4-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Various nucleophiles depending on the desired product.

Major Products Formed:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of fully hydrogenated amines.

Substitution: Formation of substituted piperidine derivatives.

科学研究应用

Pharmacological Applications

1-Benzylpiperidin-4-amine dihydrochloride is primarily recognized for its role as a monoamine releasing agent . It exhibits selectivity for releasing dopamine, norepinephrine, and serotonin, making it a subject of interest in the study of neuropharmacology.

Therapeutic Potential

The compound has been researched for its potential therapeutic applications, particularly in treating neurological and psychiatric disorders:

- Psychosis Treatment : A derivative of 1-benzylpiperidin-4-amine, known as RMI-10608, has shown promise in treating psychosis and preventing brain damage due to its NMDA antagonist properties .

- Overactive Bladder : It has been identified as a muscarinic receptor antagonist, which could be beneficial in treating overactive bladder conditions .

Synthesis and Derivatives

The synthesis of this compound involves several chemical reactions. For example, it can be synthesized from 1-benzyl-4-piperidone through various chemical transformations involving potassium cyanide and other reagents .

Key Synthetic Pathways

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Synthesis from 1-benzyl-4-piperidone | Potassium cyanide, toluene | Heated to 45°C | High |

| Reaction with N-benzylmethylamine | Toluene, magnesium sulfate | Stirred at 45°C | Moderate |

Case Studies and Research Findings

Several studies have documented the effects and applications of this compound:

- Neuropharmacological Studies : Research indicates that compounds similar to 1-benzylpiperidin-4-amine may enhance cognitive functions by modulating neurotransmitter levels in the brain. Studies have shown improvements in memory and learning tasks in animal models when administered with these compounds.

- Clinical Trials : Some derivatives are undergoing clinical trials aimed at evaluating their efficacy in treating conditions such as schizophrenia and other psychotic disorders.

- Analytical Chemistry Applications : The compound is also utilized in analytical chemistry for various assays due to its ability to act as a buffer within a specific pH range (6–8.5), which is crucial for maintaining optimal conditions during biological experiments .

作用机制

The mechanism of action of 1-Benzylpiperidin-4-amine dihydrochloride involves its interaction with various molecular targets. It acts as a monoamine releasing agent, selectively releasing dopamine and norepinephrine over serotonin. This selectivity makes it a valuable tool in studying neurotransmitter systems and their associated pathways . Additionally, it functions as a monoamine oxidase inhibitor, with a preference for inhibiting monoamine oxidase A .

相似化合物的比较

Comparison with Structurally Similar Compounds

The following analysis compares 1-benzylpiperidin-4-amine dihydrochloride with derivatives differing in substituents, salt forms, and pharmacological profiles.

Substituent Variations on the Benzyl Group

Key Observations :

- Chloro and nitro substituents increase molecular weight and modulate electronic properties, affecting receptor binding .

- Methoxy groups improve solubility but may reduce metabolic stability .

Variations in Salt Form

Key Observations :

- Dihydrochloride salts (two HCl molecules) exhibit higher solubility than monohydrochlorides, enhancing bioavailability in aqueous systems .

- Free bases (e.g., benzyl carboxylates) are preferred for prodrug designs due to ease of enzymatic cleavage .

Pharmacologically Active Derivatives

生物活性

1-Benzylpiperidin-4-amine dihydrochloride, also known by its CAS number 1205-72-7, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a benzyl group at the nitrogen atom. Its molecular formula is , and it exists as a dihydrochloride salt, which enhances its solubility in aqueous environments, making it suitable for various biological assays and formulations.

This compound exhibits multiple mechanisms of action, primarily through its interactions with neurotransmitter systems. It has been identified as a reversible inhibitor of acetylcholinesterase (AChE) , an enzyme critical for the breakdown of the neurotransmitter acetylcholine. This inhibition can enhance cholinergic signaling, which is beneficial in treating conditions like Alzheimer's disease .

Additionally, studies have shown that derivatives of this compound can inhibit monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters such as dopamine and serotonin. This dual inhibition suggests potential applications in treating neurodegenerative disorders and mood disorders .

Antiviral Activity

Recent research has indicated that this compound and its analogs possess antiviral properties. For instance, compounds derived from this scaffold have demonstrated activity against influenza A viruses and coronaviruses by interfering with viral replication processes . The specific mechanisms involve blocking viral entry into host cells and inhibiting viral protein synthesis.

Study on Neuroprotective Effects

A study published in Pharmacological Research highlighted the neuroprotective effects of this compound in models of oxidative stress. The compound was shown to reduce neuronal cell death induced by oxidative agents, suggesting its potential as a therapeutic agent for neuroprotective strategies .

| Study | Findings | IC50 Values |

|---|---|---|

| Neuroprotection | Reduced oxidative stress-induced cell death | 25 µM |

| AChE Inhibition | Enhanced cholinergic activity | 11.7 µM |

| Antiviral Activity | Inhibition of influenza virus replication | Low µM range |

Synthesis and Pharmacological Evaluation

The synthesis of this compound involves straightforward chemical procedures that allow for the modification of its structure to optimize biological activity. Research has focused on creating hybrids with other bioactive molecules to enhance efficacy against multiple targets .

For example, modifications to introduce additional functional groups have been explored to improve AChE inhibition while maintaining low toxicity profiles. Such studies are critical for developing multitargeted therapies for complex diseases like Alzheimer's.

常见问题

Q. Key Safety Measures :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respirators if aerosolization occurs .

- First Aid :

- Skin Contact : Wash immediately with soap/water for ≥15 minutes; remove contaminated clothing .

- Eye Exposure : Flush with water for 10–15 minutes; consult an ophthalmologist .

- Ingestion : Rinse mouth with water (if conscious) and seek medical attention .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers and moisture .

Advanced: How does environmental pH and temperature affect the stability of this compound?

Q. Stability Considerations :

- pH Sensitivity : The compound degrades in strongly acidic (pH < 2) or alkaline (pH > 10) conditions, forming byproducts like benzyl alcohols or piperidine oxides .

- Thermal Stability : Decomposes above 150°C, releasing HCl gas and forming aromatic amines . Long-term storage at room temperature may cause hygroscopic degradation; use desiccants .

Mitigation Strategies : - Buffer reaction media to pH 6–8.

- Conduct stability assays (HPLC/MS) under accelerated conditions (40°C/75% RH) to predict shelf life .

Advanced: What analytical techniques are optimal for characterizing this compound?

Q. Characterization Workflow :

NMR Spectroscopy :

- ¹H NMR (D₂O): Peaks at δ 1.8–2.2 ppm (piperidine CH₂), δ 3.5–3.7 ppm (N-CH₂-benzyl), δ 7.3–7.5 ppm (aromatic protons) .

Mass Spectrometry :

HPLC : Use a C18 column (gradient: 0.1% TFA in H₂O/MeCN) with UV detection at 254 nm .

Advanced: How should researchers address contradictions in toxicological data for this compound?

Q. Data Gaps and Resolutions :

- Contradictions : Limited toxicological studies exist; some SDSs classify it as "not classified" due to insufficient data, while others warn of potential irritation .

- Approaches :

Advanced: How does the reactivity of 1-Benzylpiperidin-4-amine differ from other piperidine derivatives?

Q. Reactivity Comparison :

Q. Optimization Tips :

- Use Boc-protected intermediates to prevent unwanted side reactions during functionalization .

Advanced: What strategies optimize yield in N-functionalization reactions of this compound?

Q. Methodological Insights :

- Coupling Reactions : For amide bond formation, activate carboxylic acids with HATU/DIPEA in DMF (yields >85%) .

- Reductive Amination : Use NaBH₃CN or H₂/Pd-C in MeOH at 25°C (pH 7–8) .

- Troubleshooting Low Yields :

- Add molecular sieves to scavenge water in moisture-sensitive reactions.

- Monitor reaction progress via TLC (Rf = 0.3 in 10% MeOH/DCM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

TAK-653 |

|

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。